Atazanavir-d5: A Technical Overview of its Chemical Structure and Synthesis
Atazanavir-d5: A Technical Overview of its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atazanavir-d5 is the deuterium-labeled analogue of Atazanavir, a potent azapeptide protease inhibitor used in the treatment of HIV-1 infection.[1][2] Deuterated compounds like Atazanavir-d5 are valuable tools in pharmacokinetic studies, serving as internal standards for quantitative analysis by mass spectrometry-based methods.[1][3] This technical guide provides a detailed examination of the chemical structure and synthetic pathways of Atazanavir-d5, intended to support research and development in the pharmaceutical sciences.
Chemical Structure
Atazanavir-d5 possesses the same core structure as Atazanavir, with five hydrogen atoms replaced by deuterium. Its chemical formula is C38H47D5N6O7, and it has a molecular weight of approximately 709.89 g/mol .[2][4] The deuteration does not alter the fundamental chemical properties but provides a distinct mass signature crucial for its use as an internal standard.
Caption: Chemical structure of Atazanavir-d5.
Synthesis of Atazanavir
The synthesis of Atazanavir, and by extension Atazanavir-d5, is a complex, multi-step process. A common and efficient approach is a convergent synthesis that involves the coupling of two key intermediates followed by a highly diastereoselective reduction to establish the correct stereochemistry of the hydroxyl group.[5] Another established pathway utilizes the ring-opening of a chiral epoxide intermediate.[5] The synthesis of Atazanavir-d5 would typically involve the use of a deuterated starting material in one of these synthetic routes.
The following diagram illustrates a generalized workflow for the convergent synthesis of Atazanavir.
Caption: Convergent synthesis workflow for Atazanavir.
Quantitative Data
The following table summarizes key quantitative data for Atazanavir and its deuterated analogue, Atazanavir-d5, compiled from pharmacokinetic studies.
| Parameter | Analyte | Value | Unit | Reference |
| Molecular Weight | Atazanavir | 704.86 | g/mol | [6] |
| Molecular Weight | Atazanavir-d5 | 709.89 | g/mol | [2] |
| Cmax (boosted with ritonavir) | Atazanavir | 2897 (CV% 46) | ng/mL | [7] |
| Cmin (boosted with ritonavir) | Atazanavir | 526 (CV% 57) | ng/mL | [7] |
| AUC (boosted with ritonavir) | Atazanavir | 28605 (CV% 46) | ng·h/mL | [7] |
| Mass Transition (MRM) | Atazanavir | m/z 705.3 to m/z 168.0 | [3] | |
| Mass Transition (MRM) | Atazanavir-d5 | m/z 710.2 to m/z 168.0 | [3] |
Key Experimental Protocols
The synthesis of Atazanavir involves several critical steps. The following protocols are adapted from established synthetic routes.[5]
Protocol 1: SN2 Coupling of Intermediates
-
The acylated benzyl hydrazine intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2).
-
A non-nucleophilic base, for example, diisopropylethylamine (DIPEA), is added to the solution.
-
The chloromethyl ketone intermediate, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining acid.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amino ketone intermediate.
-
The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Diastereoselective Reduction
-
The amino ketone intermediate is dissolved in an appropriate aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether (Et2O).
-
The solution is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H), is added dropwise to the cooled solution. The choice of this specific reducing agent is crucial for achieving high diastereoselectivity.[5]
-
The reaction is stirred at this low temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allowed to warm to room temperature.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated to afford the Atazanavir base.
Protocol 3: Preparation of Atazanavir Sulfate
-
The purified Atazanavir base (e.g., 60 kg) is dissolved in ethanol (390 L).[5]
-
Concentrated sulfuric acid (e.g., 5.16 L) is added to the solution at an ambient temperature of 25-30 °C.[5]
-
The mixture is stirred for approximately 40 minutes.[5]
-
An anti-solvent, such as n-heptane (498 L), is added to the mixture.[5]
-
To induce crystallization, the solution is seeded with a small amount of Atazanavir Sulfate crystals (e.g., 80 g).[5]
-
The resulting suspension is stirred for an extended period (e.g., 16 hours) at 25-30 °C to ensure complete precipitation.[5]
-
The solid product is collected by filtration, washed with a 1:1 mixture of ethanol and n-heptane, and dried to yield the final Atazanavir Sulfate product.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Atazanavir synthesis - chemicalbook [chemicalbook.com]
- 7. Pharmacokinetics and inhibitory quotient of atazanavir/ritonavir versus lopinavir/ritonavir in HIV-infected, treatment-naive patients who participated in the CASTLE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
